
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N4O3 and a molecular weight of 276.29114 g/mol . This compound is notable for its unique structure, which includes a nicotinate moiety linked to a triazole ring via an ethoxyethyl group.
Preparation Methods
The synthesis of 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 3-methyl-1H-1,2,4-triazole in the presence of a base, followed by esterification with 2-ethoxyethanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.29114 g/mol
- CAS Number : 861211-83-8
The compound features a triazole ring, which is known for its biological activity and ability to interact with various biological targets. The presence of the ethoxyethyl group enhances its solubility and bioavailability.
Chemistry
2-Ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate serves as an intermediate in the synthesis of various heterocyclic compounds. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis and materials science.
Application | Description |
---|---|
Synthesis of Heterocycles | Used as a building block for creating more complex organic molecules. |
Coordination Chemistry | Functions as a ligand to form metal complexes. |
Biology
The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes involved in disease pathways.
Biological Activity | Target |
---|---|
Antimicrobial | Inhibits growth of bacteria and fungi. |
Anticancer | Affects cancer cell proliferation through enzyme inhibition. |
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating diseases associated with oxidative stress and inflammation. Its mechanism involves interaction with enzyme active sites, influencing various biochemical pathways.
Medical Application | Potential Benefits |
---|---|
Anti-inflammatory | Reduces inflammation markers in vivo. |
Antioxidant | Protects cells from oxidative damage. |
Industry
In industrial applications, it is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Industrial Use | Description |
---|---|
Material Development | Used to create polymers with enhanced properties. |
Agrochemical Synthesis | Serves as a precursor for developing pesticides and fertilizers. |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for cell wall synthesis.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer institute explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a reduction in cell viability by inducing apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The nicotinate moiety may contribute to the compound’s ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate include:
2-methoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate: This compound has a methoxyethyl group instead of an ethoxyethyl group, which may affect its solubility and reactivity.
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate: Lacks the methyl group on the triazole ring, potentially altering its biological activity and binding affinity.
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a nicotinate moiety, which may influence its chemical properties and applications.
Biological Activity
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N4O3 and a molecular weight of approximately 276.29 g/mol. This compound is characterized by its triazole moiety, which is known for its interactions with various biological targets, particularly in the context of medicinal chemistry.
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites, influencing their function and potentially altering biochemical pathways.
- Nicotinate Moiety : This component may enhance the compound's ability to interact with biological targets, contributing to its pharmacological effects.
Research Findings
Recent studies have explored the potential applications of this compound in various biological contexts:
- Antimicrobial Properties : Preliminary investigations suggest that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Research indicates that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa and A549, suggesting potential utility in cancer therapeutics.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance. The inhibition constants (IC50 values) are critical for determining the efficacy of the compound against these targets.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study assessing the anticancer efficacy of this compound on HeLa cells, researchers observed a dose-dependent inhibition of cell proliferation. The study utilized various concentrations ranging from 50 µg/mL to 500 µg/mL, revealing significant cytotoxicity at higher concentrations.
Case Study 2: Enzyme Inhibition
A separate investigation focused on the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. The results indicated that at low micromolar concentrations, the compound effectively inhibited kinase activity, leading to altered cell cycle progression in treated cells.
Properties
IUPAC Name |
2-ethoxyethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-19-6-7-20-13(18)11-4-5-12(14-8-11)17-9-15-10(2)16-17/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZEOJMJXFKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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